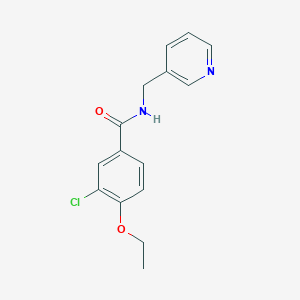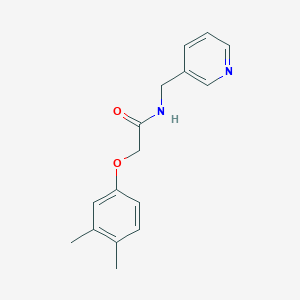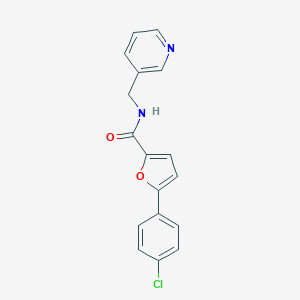![molecular formula C20H13ClN2O3 B251896 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, also known as 2-Cl-NBD, is a fluorescent probe commonly used in scientific research. This compound has been widely studied for its ability to detect protein conformational changes and monitor protein-protein interactions.
作用机制
The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves its ability to bind to proteins and undergo a conformational change upon binding. This conformational change results in a change in the fluorescence properties of the compound, allowing for monitoring of protein-protein interactions and conformational changes.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the effects of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide on specific proteins and systems may vary and should be studied on a case-by-case basis.
实验室实验的优点和局限性
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in lab experiments is its ability to monitor protein conformational changes and protein-protein interactions in real-time. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental techniques. However, there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. For example, this compound may not be suitable for studying proteins with low expression levels or proteins with low affinity for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide.
未来方向
There are many future directions for the use of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in scientific research. One potential area of study is the use of this compound in drug discovery and development. N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide could be used to screen for compounds that bind to specific proteins or protein conformations. Additionally, this compound could be used in the development of biosensors for monitoring protein-protein interactions in vivo. Finally, future studies could focus on optimizing the synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide to increase yield and purity.
Conclusion:
In conclusion, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide is a valuable tool for studying protein conformational changes and protein-protein interactions in scientific research. This compound has a wide range of applications and can be used in a variety of experimental techniques. While there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, the advantages of this compound make it a valuable tool for researchers in many fields.
合成方法
The synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid to form the final product, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. The yield of this reaction is typically around 60%.
科学研究应用
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has a wide range of scientific research applications. It is commonly used to monitor protein-protein interactions, protein folding, and conformational changes. This compound can be used in a variety of techniques, including fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS). Additionally, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been used to study the behavior of lipid membranes and the dynamics of lipid-protein interactions.
属性
分子式 |
C20H13ClN2O3 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,23H,(H,22,25)/b20-14+ |
InChI 键 |
UTWVNGTUWFZBKP-XSFVSMFZSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)